molecular formula C19H20IN3O B13848643 Axitinib Iodo Tetrahydropyran

Axitinib Iodo Tetrahydropyran

货号: B13848643
分子量: 433.3 g/mol
InChI 键: WSSOYLTZYAZWII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Axitinib Iodo Tetrahydropyran is a crucial advanced intermediate employed in the synthetic pathway of Axitinib, a potent small-molecule tyrosine kinase inhibitor . Axitinib (INLYTA®) is a well-characterized anticancer medication approved for the treatment of advanced renal cell carcinoma (RCC) and functions as a selective vascular endothelial growth factor receptor (VEGFR) inhibitor . Its primary research value lies in its role as a precursor in the chemo- and diastereoselective synthesis of vinylindazoles, which are critical for constructing the final Axitinib molecule . The tetrahydropyran (THP) group in this intermediate acts as a protecting group for the indazole nitrogen, which is essential for directing subsequent coupling reactions and ensuring the correct regiochemistry during synthesis . This compound allows researchers to explore and optimize synthetic routes for producing Axitinib, a drug reported to exhibit a potency 50-450 times higher than first-generation VEGFR inhibitors . Axitinib's main mechanism of action in its final form is the selective inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, which blocks angiogenesis, thereby inhibiting tumor growth and metastasis . The ongoing development and refinement of Axitinib synthesis, as evidenced by recent patents, underscore the continued research interest in this compound and its intermediates . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Research Applications: • Synthetic intermediate in the preparation of the anticancer drug Axitinib . • Building block for investigating structure-activity relationships in VEGFR inhibitors. • Reagent for method development in organic and medicinal chemistry. Related Compound Information (Axitinib Drug Profile): Target IC50 (nM) VEGFR1 0.1 VEGFR2 0.2 VEGFR3 0.1-0.3 PDGFR 1.6 c-KIT 1.7 Data compiled from scientific literature on the final drug substance .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H20IN3O

分子量

433.3 g/mol

IUPAC 名称

6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole

InChI

InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2

InChI 键

WSSOYLTZYAZWII-UHFFFAOYSA-N

规范 SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4

产品来源

United States
Foundational & Exploratory

Axitinib Iodo Tetrahydropyran CAS 886230-77-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 886230-77-9): A Pivotal Intermediate in Axitinib Synthesis

Introduction

In the landscape of modern oncology, targeted therapies have revolutionized treatment paradigms. Axitinib, marketed as Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor that has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC).[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), which are crucial mediators of tumor angiogenesis, the process by which cancers develop new blood vessels to support their growth and metastasis.[3][4] The commercial viability and clinical availability of such a sophisticated molecule depend entirely on a robust, scalable, and meticulously controlled synthetic manufacturing process.

The synthesis of a complex active pharmaceutical ingredient (API) like Axitinib is a multi-step endeavor where the quality of each intermediate directly impacts the purity and yield of the final product.[5] This guide focuses on a critical building block in this process: (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , identified by its CAS number 886230-77-9 . This organoiodine compound serves as a late-stage intermediate, strategically designed with key functional groups that facilitate the final, crucial bond-forming steps to assemble the Axitinib molecule.

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this intermediate. It delves into its physicochemical properties, its strategic role in the broader Axitinib synthesis, detailed protocols for its preparation and purification, and the analytical methodologies required for its characterization and quality control.

Physicochemical and Handling Data

A thorough understanding of the intermediate's properties is fundamental for its effective use in a laboratory or manufacturing setting. The key data for Axitinib Iodo Tetrahydropyran is summarized below.

PropertyValueReferences
Chemical Name (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[6][7]
CAS Number 886230-77-9[7][8]
Molecular Formula C₁₉H₁₈IN₃O[6][8]
Molecular Weight 431.28 g/mol [7][8]
Appearance Light Yellow Solid[7]
Melting Point 156-159°C[9]
Solubility Soluble in Chloroform, DMSO, Methanol[9]
Storage Conditions 2-8°C, Protect from light, Hygroscopic[7][9]
Primary Use Key intermediate for the synthesis of Axitinib[9][10]

Strategic Importance in Axitinib Synthesis

The molecular architecture of CAS 886230-77-9 is not arbitrary; it is the culmination of a strategic synthetic design aimed at simplifying the construction of the final Axitinib molecule. Two features are of paramount importance: the tetrahydropyran (THP) protecting group and the iodine substituent at the 6-position of the indazole core.

  • The Tetrahydropyran (THP) Protecting Group: The indazole ring system contains a reactive N-H proton. During subsequent bond-forming reactions, this acidic proton can interfere, leading to undesirable side products and reduced yields. The THP group acts as a robust and sterically bulky protecting group, effectively masking the N-H functionality.[11] This ensures that reactions occur specifically at other desired locations on the molecule. It is stable under the conditions of the subsequent coupling reaction and can be removed efficiently in the final step to yield Axitinib.[11]

  • The C-6 Iodine Substituent: The iodine atom at the 6-position is the key functional "handle" for introducing the final piece of the Axitinib structure. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Specifically, it is poised to undergo a Migita or Buchwald-Hartwig type C-S coupling reaction with 2-mercapto-N-methylbenzamide.[12] This strategic placement allows for the efficient and regioselective formation of the critical thioether linkage present in Axitinib.

The overall transformation from this intermediate to the final API is illustrated below.

G cluster_main Axitinib Synthesis Pathway Intermediate Axitinib Iodo Tetrahydropyran (CAS 886230-77-9) Coupled_Product THP-Protected Axitinib Intermediate->Coupled_Product C-S Cross-Coupling (e.g., Migita Reaction) Reagent 2-Mercapto-N-methylbenzamide + Pd Catalyst Reagent->Coupled_Product Axitinib Axitinib API (CAS 319460-85-0) Coupled_Product->Axitinib THP Deprotection Deprotection Acidic Hydrolysis Deprotection->Axitinib

Fig 1. Synthetic transformation of the intermediate to Axitinib.

Synthesis and Purification Protocol

The preparation of CAS 886230-77-9 is a well-documented procedure that relies on a classic Sandmeyer-type reaction. The protocol described here is a synthesis of established methods and represents a self-validating system through the use of in-process controls.[9]

Rationale of the Synthetic Approach

The synthesis begins with the corresponding 6-amino precursor, (E)-6-amino-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The primary amino group is transformed into a diazonium salt, which is an excellent leaving group (-N₂⁺). This transient species is then immediately displaced by an iodide ion (I⁻) from potassium iodide to yield the target molecule. Temperature control is the most critical parameter; diazonium salts are notoriously unstable at elevated temperatures and can decompose violently or lead to unwanted side products.

G cluster_workflow Synthesis Workflow for CAS 886230-77-9 Start 6-Amino Precursor (CAS 886230-76-8) Step1 Dissolve in Acetic Acid/Water Add Sodium Nitrite (NaNO₂) Maintain Temp: -3 to 3°C Start->Step1 Diazonium In-situ Formation of Diazonium Salt Step1->Diazonium Step2 Add Potassium Iodide (KI) Maintain Temp: ~0°C Monitor by HPLC Diazonium->Step2 Iodination Iodide Displacement (Sandmeyer Reaction) Step2->Iodination Step3 Quench with NaHSO₃ Extract with DCM Iodination->Step3 Step4 Wash with aq. Ammonia (pH 9-12) Separate Organic Layer Step3->Step4 Step5 Solvent Swap (DCM to Methanol) Crystallization Step4->Step5 Purification Filter and Wash with Methanol Dry under Vacuum Step5->Purification Product Final Product (CAS 886230-77-9) Purification->Product

Fig 2. Step-by-step workflow for the synthesis of the title intermediate.
Detailed Experimental Procedure

This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting.

1. Diazotization:

  • In a reaction vessel equipped for cooling to 0°C, a solution of sodium nitrite (e.g., 1.4 equivalents) in water is prepared and cooled to 0°C.

  • In a separate vessel, the starting material, 6-amino-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole (1.0 equivalent), is dissolved in a mixture of acetic acid and water.[9] This solution is cooled to between -3°C and 3°C.

  • The amine solution is added slowly to the sodium nitrite solution, ensuring the temperature is strictly maintained at or below 3°C. The slow addition is crucial to control the exotherm and prevent decomposition of the diazonium salt.

  • The mixture is stirred at 0°C for approximately 1 hour. Formation of the diazonium salt can be monitored by HPLC or a qualitative test (e.g., starch-iodide paper for excess nitrous acid).[9]

2. Iodination (Sandmeyer Reaction):

  • A solution of potassium iodide (e.g., >2.0 equivalents) in water is prepared and cooled to 0°C.

  • To the cold diazonium salt solution, dichloromethane (DCM) is added, followed by the slow, dropwise addition of the cold potassium iodide solution.[9] The temperature must be maintained at 0°C throughout the addition.

  • The reaction mixture is agitated vigorously at 0°C for at least 3 hours. The reaction progress should be monitored by HPLC until the starting material is consumed.[9]

3. Workup and Isolation:

  • The reaction is carefully quenched by pouring the mixture into a pre-prepared, cold (e.g., <27°C) solution of sodium bisulfite in water. This step neutralizes any unreacted iodine and nitrous acid.

  • The layers are separated, and the aqueous layer is extracted with additional DCM.[9]

  • The combined organic layers are washed with a dilute aqueous ammonia solution until the aqueous phase is basic (pH 9-12).[9] This neutralizes the acetic acid and removes acidic impurities.

4. Purification:

  • The dichloromethane is removed by distillation. Methanol is added to the residue, and the mixture is heated (e.g., to 50°C) to induce crystallization and then cooled to room temperature, followed by further cooling to 0°C.[9]

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a light-yellow solid.[7][9] The use of both DCM (in which the product is soluble) and methanol (in which it is less soluble) for the crystallization is a classic technique to achieve high purity by crashing the product out of solution while impurities remain dissolved.

Analytical Characterization and Quality Control

To ensure the intermediate is suitable for use in the synthesis of a human therapeutic, a rigorous set of analytical tests must be performed to confirm its identity, strength, quality, and purity (ISQP).

TestMethodPurpose and Expected Results
Appearance Visual InspectionConfirms physical state. Expected: Light Yellow Solid.[7]
Identification ¹H and ¹³C NMRConfirms the covalent structure. Expect characteristic signals for the indazole, pyridine, vinyl, and THP protons/carbons.
Identification Mass SpectrometryConfirms molecular weight. Expected: [M+H]⁺ at m/z ≈ 432.06.
Purity HPLC-UVQuantifies the amount of the main component and detects impurities. A typical specification for a late-stage intermediate would be ≥99.0%.
Melting Point Capillary MethodProvides a measure of purity. Expected: 156-159°C.[9]
Residual Solvents GC-HSQuantifies any remaining solvents from the synthesis (e.g., DCM, Methanol, Acetic Acid) to ensure they are below ICH limits.

Expert Insights on Characterization:

  • NMR Analysis: Discrepancies between experimental and computationally predicted NMR shifts for the indazole core can sometimes arise due to solvent effects or the presence of different conformers. Performing variable-temperature NMR can help identify dynamic processes, while comparing experimental data to DFT-calculated shifts using solvent models can aid in definitive structural assignment.[10]

  • HPLC Method Development: A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (acetonitrile or methanol) is a standard starting point for purity analysis of such molecules. UV detection at a wavelength where all components have significant absorbance (e.g., ~254 nm or ~330 nm) is typical.[13]

Conclusion

(E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 886230-77-9) is far more than a simple chemical precursor; it is an exemplar of strategic molecular design in pharmaceutical synthesis. Its architecture, featuring a critical protecting group and a precisely placed reactive handle, enables a streamlined and efficient pathway to the life-saving drug Axitinib. A deep understanding of its synthesis, which hinges on the careful control of the classic Sandmeyer reaction, and its rigorous analytical characterization are essential for ensuring the quality and consistency of the final API. This guide provides the foundational knowledge for scientists and developers working to produce Axitinib and highlights the blend of established chemical principles and modern analytical validation that underpins advanced pharmaceutical manufacturing.

References

  • CN103570696A - Method for preparing intermediate of axitinib and application of...
  • AXITINIB - New Drug Approvals. (URL: [Link])

  • Axitinib-Impurities - Pharmaffiliates. (URL: [Link])

  • Axitinib - Wikipedia. (URL: [Link])

  • CN103387565B - The preparation method of Axitinib - Google P
  • WO2016108106A1 - An improved process for preparation of axitinib - Google P
  • 202324Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Chemsrc. (URL: [Link])

  • Development of a method to determine axitinib, lapatinib and afatinib in plasma by micellar liquid chromatography and validation by the European Medicines Agency guidelines | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC - NIH. (URL: [Link])

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (URL: [Link])

  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google P
  • CAS 886230-77-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])

  • ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB. (URL: [Link])

  • (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Pharmaffiliates. (URL: [Link])

Sources

Methodological & Application

Application Note: Synthesis of Axitinib via Iodo-Tetrahydropyran Indazole Intermediate

[1][2]

Executive Summary & Retrosynthetic Logic

Axitinib is a potent, selective inhibitor of VEGFR-1, -2, and -3.[1] While first-generation syntheses relied on linear sequences, modern process chemistry prioritizes convergent routes to minimize impurity propagation.

The specific route detailed here utilizes the Tetrahydropyran (THP) moiety as a robust protecting group for the indazole nitrogen. This strategy is critical for two reasons:

  • Regiocontrol: It directs electrophilic halogenation to the C3 position.

  • Solubility: The lipophilic THP group significantly enhances the solubility of the nitro-indazole intermediate in organic solvents (DCM, DMF), facilitating homogenous catalysis during the Heck coupling.

Retrosynthetic Analysis

The synthesis disconnects into three key components:

  • The Indazole Core: Derived from 6-nitroindazole.[2][3][1][4][5]

  • The Styrene Moiety: Introduced via 2-vinylpyridine (Heck Coupling).

  • The Amide Tail: Introduced via 2-mercapto-N-methylbenzamide (Migita-like C-S Coupling).

Critical Intermediate Synthesis: The Iodo-THP Scaffold

The definition of the "Iodo Tetrahydropyran intermediate" in this context refers to 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .[3][4][5] This scaffold serves as the electrophilic partner for the subsequent Heck reaction.

Protocol A: Protection and Iodination

Objective: Synthesis of 3-iodo-6-nitro-1-THP-indazole.

Reagents:

  • Starting Material: 6-Nitroindazole[2][3][1][4][5]

  • Protecting Agent: 3,4-Dihydro-2H-pyran (DHP)[2][3][4]

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA) or Methanesulfonic acid (MSA)
    
  • Iodination Agent: Iodine (

    
    ) with KOH, or N-Iodosuccinimide (NIS)
    

Step-by-Step Methodology:

  • N-Protection (THP Installation):

    • Charge a reactor with 6-nitroindazole (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 vol).

    • Add PTSA (0.05 eq) as a catalyst.

    • Control temperature at 20–25°C. Slowly add 3,4-dihydro-2H-pyran (1.5 eq) over 30 minutes. Note: Exothermic reaction. Rate of addition controls the exotherm.

    • Mechanism: The acid protonates the enol ether of DHP, generating an oxocarbenium ion which is attacked by the N1 of the indazole.

    • IPC (In-Process Control): Monitor via HPLC for disappearance of 6-nitroindazole (<0.5%).

    • Result: 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[3][4][5][6]

  • C3-Iodination:

    • Dissolve the protected intermediate in DMF (5 vol).

    • Add KOH pellets (2.5 eq) followed by portion-wise addition of Iodine (

      
      , 1.2 eq).
      
    • Stir at ambient temperature for 2–4 hours.

    • Quench: Pour reaction mixture into 10% aqueous Sodium Thiosulfate (

      
      )  to neutralize excess iodine.
      
    • Isolation: Filter the precipitated yellow solid. Wash with water and cold methanol.

    • Drying: Vacuum dry at 45°C.

Data Specification:

Parameter Specification
Appearance Yellow crystalline solid
Purity (HPLC) > 98.0%
Yield (Step 1 & 2) 85 - 90%

| Identity | 1H NMR confirms THP signals (multiplets at 1.6-2.0, 3.6-4.0 ppm) |

The Heck Coupling (Carbon-Carbon Bond Formation)

This step constructs the stilbene-like linkage. The use of the THP-protected iodide is superior to the unprotected indazole due to preventing N-arylation side reactions.

Protocol B: Pd-Catalyzed Vinylation

Reagents:

  • Substrate: 3-iodo-6-nitro-1-THP-indazole[2][3][4][5][6]

  • Coupling Partner: 2-Vinylpyridine[2][3][7][8][9]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Tri-o-tolylphosphine or Xantphos

  • Base: Triethylamine (

    
    ) or DIPEA
    

Methodology:

  • Inertion: Purge reactor with

    
     to remove oxygen (crucial to prevent Pd oxidation and homocoupling).
    
  • Charging: Add substrate, DMF (8 vol), and Base (2.5 eq).

  • Catalyst Addition: Add

    
     and Ligand.[8] Stir for 15 mins to form the active catalytic species (
    
    
    ).
  • Reaction: Heat to 90–100°C . Hold for 12–16 hours.

    • Critical Quality Attribute (CQA): The reaction must favor the (E)-isomer. The steric bulk of the indazole and pyridine rings naturally favors the trans configuration, but temperature control is vital.

  • Work-up: Cool to room temperature. Filter through Celite to remove Pd black. Precipitate product by adding water.[5][7][8]

Functional Group Interconversion & Final Coupling

Following the Heck reaction, the nitro group at C6 is converted to an iodide to facilitate the final thio-coupling.[3]

Sequence:

  • Reduction: Nitro

    
     Amino (using 
    
    
    or catalytic hydrogenation).
  • Sandmeyer Reaction: Amino

    
     Diazo 
    
    
    Iodo.
    • Reagents:

      
      , 
      
      
      , followed by
      
      
      .
    • Intermediate:6-iodo-3-[(E)-2-(pyridin-2-yl)ethenyl]-1-THP-indazole .[5][10]

Protocol C: The Migita Coupling (Thio-Arylation)

This is the final bond-forming step before deprotection.

Reagents:

  • Substrate: 6-Iodo-THP-intermediate

  • Thiol: 2-mercapto-N-methylbenzamide

  • Catalyst:

    
     (5 mol%) or Pd-catalyst (e.g., 
    
    
    /Xantphos)
  • Base:

    
    
    

Methodology:

  • Mix substrate and thiol in Toluene or Dioxane .

  • Add Catalyst and Base.[3][7][8]

  • Reflux (100–110°C) for 18 hours.

  • Self-Validating Step: The conversion is monitored by HPLC. The disappearance of the 6-iodo peak and appearance of the coupled product (MW ~520 Da for protected species) confirms success.

Deprotection and Polymorph Control

The THP group is acid-labile. Removal yields the crude API, which must be crystallized to the correct polymorph (Form XLI is the standard commercial form).

Protocol:

  • Hydrolysis: Dissolve the coupled intermediate in Methanol/THF . Add HCl (6N) or PTSA (excess). Heat to 60°C for 2-4 hours.

  • Neutralization: Adjust pH to 9-10 with

    
     or 
    
    
    . Axitinib precipitates as a white/off-white solid.[5][11]
  • Recrystallization:

    • Dissolve crude Axitinib in hot Ethanol or Acetone .

    • Cool slowly (controlled cooling ramp: 10°C/hour) to induce nucleation.

    • Polymorph Check: Analyze via XRPD (X-Ray Powder Diffraction) to ensure conformity to Form XLI standards.

Visualizations

Diagram 1: Reaction Workflow

This diagram illustrates the chemical transformations centered around the Iodo-THP intermediate.

Axitinib_SynthesisStart6-NitroindazoleStep1Protection (DHP/PTSA)Start->Step1Inter16-Nitro-1-THP-indazoleStep1->Inter1Step2Iodination (I2/KOH)Inter1->Step2Inter23-Iodo-6-nitro-1-THP-indazole(CRITICAL INTERMEDIATE)Step2->Inter2Step3Heck Coupling(2-Vinylpyridine/Pd)Inter2->Step3Inter33-Styryl-6-nitro-1-THP-indazoleStep3->Inter3Step41. Reduction (Fe)2. Sandmeyer (NaNO2/KI)Inter3->Step4Inter46-Iodo-3-Styryl-1-THP-indazoleStep4->Inter4Step5Migita Coupling(Thiol/CuI)Inter4->Step5Inter5Protected AxitinibStep5->Inter5Step6Deprotection (HCl)Inter5->Step6FinalAxitinib (API)Step6->Final

Caption: Step-wise synthesis of Axitinib highlighting the pivotal role of the 3-Iodo-1-THP-indazole intermediate.

Diagram 2: Process Control Flow

This diagram details the operational logic and safety checks.

Process_Flowcluster_0Upstream Processingcluster_1Coupling & PurificationOp1Reagent Charging(6-Nitroindazole + DHP)Check1Exotherm Control(T < 30°C)Op1->Check1Op2Iodination ReactionCheck1->Op2Op3Heck Coupling(Pd Catalysis)Op2->Op3Check2Pd Scavenging(Limit < 10ppm)Op3->Check2Op4THP DeprotectionCheck2->Op4Op5CrystallizationOp4->Op5

Caption: Operational flow emphasizing critical safety (exotherms) and quality (Pd limits) control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Heck Step Catalyst poisoning (

ingress)
Ensure rigorous degassing (

sparge) of solvents.
High Pd Residue Inefficient work-upUse functionalized silica scavengers (e.g., thiol-silica) post-reaction.
Regioisomer Impurity N2-THP formationLower reaction temperature during DHP addition; use non-polar solvent.
Polymorph Mismatch Cooling rate too fastRe-heat to dissolution and reduce cooling rate to 5-10°C/hr.

References

  • Pfizer Inc. (2006).[5] Methods for preparing indazole compounds. WO2006048745A1. Link

  • Ragan, J. A., et al. (2014). Development of a Commercial Process for Axitinib. Organic Process Research & Development, 18(1), 215–227. Link

  • Cheung, M., et al. (2021).[8][12] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex Pharmaceuticals. (2015). Effective Laboratory-Scale Preparation of Axitinib. Organic Process Research & Development. Link

Protocol for N-THP Deprotection in Axitinib Synthesis: Process Chemistry & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for THP deprotection in Axitinib synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Context

Axitinib (Inlyta®) is a potent tyrosine kinase inhibitor (TKI) primarily targeting VEGFR-1, -2, and -3. The synthesis of Axitinib presents a specific chemoselective challenge: managing the reactivity of the 1H-indazole nitrogen. To facilitate Palladium-catalyzed cross-couplings (Heck and Migita-type) without catalyst poisoning or regioselectivity issues, the indazole nitrogen is commonly protected with a Tetrahydropyranyl (THP) group.

This Application Note details the critical process of N-THP deprotection , typically the final or penultimate step in the API synthesis. While THP removal is chemically straightforward (acid-catalyzed hydrolysis), the process controls are vital to prevent amide hydrolysis of the benzamide side chain and to ensure the complete purging of THP-derived oligomers.

Chemical Mechanism & Reaction Logic

The deprotection of N-THP indazoles proceeds via an acid-catalyzed


-like pathway. Unlike O-THP ethers, the N-THP bond involves a hemiaminal ether linkage.
Mechanistic Pathway[1][2][3][4][5][6][7]
  • Protonation: The pyran ring oxygen or the indazole nitrogen is protonated. Protonation of the ring oxygen is the productive step for cleavage.[1]

  • Ring Opening/Cleavage: The C-N bond cleaves, releasing the free indazole and generating an oxocarbenium ion (cyclic).

  • Hydrolysis: The oxocarbenium ion reacts with water to form 5-hydroxypentanal (which exists in equilibrium with its hemiacetal form).

  • Equilibrium Management: The aldehyde byproduct can polymerize or re-react; thus, solvent choice (e.g., alcohols) often traps the byproduct as an acetal, driving the reaction forward.

Graphviz Diagram: Reaction Logic & Mechanism

THP_Deprotection_Mechanism Start N-THP Protected Precursor Inter Protonated Intermediate Start->Inter Protonation Acid Acid Catalyst (H+) Acid->Inter TS Oxocarbenium Ion + Indazole Inter->TS C-N Bond Cleavage End Axitinib (Free Base) + 5-Hydroxypentanal TS->End Hydrolysis (H2O)

Figure 1: Mechanistic flow of acid-catalyzed N-THP deprotection yielding the free indazole core.

Critical Process Parameters (CPPs)

The following parameters must be optimized to balance reaction rate against impurity formation (specifically acid-induced hydrolysis of the amide moiety).

ParameterStandard RangeImpact on Quality
Acid Source HCl (aq) or p-TsOHHCl is standard; p-TsOH is milder but requires purification removal.
Solvent System MeOH/THF or MeOH/H2OMethanol traps the THP-byproduct as an acetal; Water is required for hydrolysis.
Temperature 40°C – 65°C<40°C: Slow kinetics. >65°C: Risk of amide degradation.
Reaction Time 4 – 12 HoursExtended times increase total impurities.
pH Control pH < 1 (Reaction)Must be quenched to pH > 7 immediately upon completion to precipitate free base.

Experimental Protocols

Protocol A: Industrial Standard (HCl-Mediated Hydrolysis)

Recommended for scale-up and high-throughput synthesis where cost and speed are priorities.

Reagents:

  • N-THP Protected Axitinib Intermediate (1.0 equiv)

  • Hydrochloric Acid (6N or Conc., 5–10 equiv)

  • Methanol (10 volumes relative to mass)

  • Water (Deionized)[2]

Step-by-Step Methodology:

  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), charge the N-THP intermediate and Methanol (10V). Stir to form a slurry.

  • Acid Addition: Add HCl (6N) slowly over 30 minutes, maintaining temperature < 30°C to control exotherm.

  • Reaction: Heat the mixture to 60°C ± 5°C . The slurry typically dissolves as the reaction proceeds (deprotected product is often more soluble in acidic media or forms the HCl salt).

  • Monitoring (IPC): Monitor by HPLC every 2 hours.

    • Endpoint: < 0.5% Starting Material.[3][4]

  • Quench & Workup:

    • Cool reaction mass to 20°C.

    • Slowly add aqueous NaHCO3 or NaOH (1N) to adjust pH to 7.5–8.5. Caution: CO2 evolution with bicarbonate.

    • The free base Axitinib will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 2 hours at 20°C to ripen the crystals. Filter the solid.[2][5]

  • Wash: Wash the cake with Water (5V) followed by cold Methanol (2V) to remove THP residues.

  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol B: Mild Condition (p-TsOH Catalysis)

Recommended for late-stage medicinal chemistry or if acid-sensitive functional groups are present.

Reagents:

  • N-THP Intermediate[6]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 2.0 equiv)

  • Ethanol or Isopropanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in Ethanol (15V).

  • Catalyst Addition: Add p-TsOH·H2O in one portion.[1][7][5][8]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

  • Neutralization: Cool to room temperature. Add Triethylamine (Et3N, 2.2 equiv) to neutralize the acid.

  • Solvent Swap: Concentrate the solvent under reduced pressure to ~3V. Add Water (10V) to precipitate the product.

  • Filtration: Filter the crude solid and recrystallize from THF/Heptane if necessary to remove sulfonate salts.

Process Workflow & Troubleshooting

Graphviz Diagram: Operational Workflow

Process_Workflow Setup Reactor Setup (Inert Atmosphere) Charge Charge SM + Solvent (MeOH/THF) Setup->Charge AcidAdd Acid Addition (Control Exotherm) Charge->AcidAdd Heat Heat to 60°C (IPC Monitoring) AcidAdd->Heat Decision IPC: SM < 0.5%? Heat->Decision Decision->Heat No (Continue) Quench Base Quench (pH 8) Precipitation Decision->Quench Yes (Complete) Filter Filtration & Wash (Remove THP byproducts) Quench->Filter

Figure 2: Operational workflow for the industrial deprotection protocol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction Rate Low temperature or insufficient acid strength.Increase Temp to 65°C; Add 2 extra equivalents of HCl.
New Impurity (RRT ~0.8) Amide hydrolysis (Benzamide cleavage).Reduce reaction time; Lower temperature to 50°C; Check water content.
Sticky Solid / Gumming Polymerization of THP byproduct (5-hydroxypentanal).Ensure Methanol wash is sufficient; Use MeOH as reaction solvent to form acetal.
High Ash Content Incomplete removal of inorganic salts (NaCl).Increase water wash volume during filtration.

References

  • Pfizer Inc. (2006).[9][10] Process for the preparation of Axitinib. WO2006048745A1. Retrieved from

  • Chekal, B. P., et al. (2014). Development of a Robust Manufacturing Route for Axitinib. Organic Process Research & Development, 18(1), 266–274.[9] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP removal conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Axitinib from Iodo-THP Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

The Core Problem: Separating Axitinib from its "Iodo-THP" precursors (specifically 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivatives) is a classic hydrophobicity mismatch.[1]

  • Axitinib is a lipophilic Tyrosine Kinase Inhibitor (LogP ~4.2), but it possesses ionizable basic centers (Pyridine/Indazole, pKa ~4.8).[1]

  • Iodo-THP Impurity is significantly more lipophilic .[1] The Tetrahydropyran (THP) protecting group adds substantial non-polar surface area, and the Iodine atom increases lipophilicity further. It lacks the polar amide side chain of the final API.

The Solution Strategy: We exploit the pKa difference . By running at an acidic pH (pH ~2.5 - 3.0), we protonate the Axitinib (making it more polar and eluting earlier), while the neutral/highly lipophilic Iodo-THP impurity is retained longer.[1] This maximizes resolution (


) but requires a strict column wash step to prevent carryover.

Method Development Protocol (SOP)

A. Column Selection: The "Pi-Selectivity" Advantage

While a standard C18 column works, the Phenyl-Hexyl stationary phase is superior for this specific separation.[1]

  • Why? Both Axitinib and the Iodo-THP impurity contain extensive aromatic systems (Indazole, Pyridine, Benzene).[1] Phenyl-Hexyl columns utilize

    
     interactions, providing an orthogonal separation mechanism to pure hydrophobicity.[1] This often resolves the "critical pair" better than C18.
    
B. Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column XBridge Phenyl-Hexyl or C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl provides unique selectivity for the indazole core.[1]
Mobile Phase A 10-20 mM Ammonium Acetate or Phosphate Buffer (pH 3.0)Acidic pH ensures Axitinib is protonated (

), reducing retention time relative to the neutral impurity.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol for sharper peaks and lower backpressure at high flow rates.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 320 nm (Axitinib max) & 254 nm (Impurity)Axitinib absorbs strongly at 320nm; Iodo-intermediates may require lower wavelengths (220-254nm).[1]
Column Temp 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces tailing.[1]
C. The "Anti-Carryover" Gradient

The Iodo-THP impurity is "sticky."[1] A standard gradient often fails to elute it, causing "ghost peaks" in subsequent runs.

  • 0-2 min: 25% B (Isocratic hold)[1]

  • 2-15 min: 25%

    
     65% B (Linear Ramp - Elutes Axitinib)[1]
    
  • 15-20 min: 65%

    
    95% B  (Hard Wash - CRITICAL STEP )[1]
    
  • 20-25 min: 95% B (Hold to elute Iodo-THP)[1]

  • 25-26 min: 95%

    
     25% B (Re-equilibration)
    

Visualization: Method Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing this separation and handling common failure modes.

Axitinib_Separation_Workflow Start START: Axitinib/Iodo-THP Separation Condition_Check Check Mobile Phase pH Start->Condition_Check pH_Low pH 2.5 - 3.0 (Recommended) Axitinib Protonated (+) Condition_Check->pH_Low Select Acidic pH_High pH > 6.0 Axitinib Neutral Condition_Check->pH_High Avoid Column_Choice Select Stationary Phase pH_Low->Column_Choice Result_Bad Co-elution or Broad Peaks pH_High->Result_Bad C18 C18 Column (Hydrophobic Interaction) Column_Choice->C18 Standard Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Column_Choice->Phenyl Best Selectivity Result_Good Axitinib Elutes Early Impurity Retained C18->Result_Good Acceptable Phenyl->Result_Good Issue_Ghost Issue: Ghost Peaks in Next Run? Result_Good->Issue_Ghost Fix_Ghost Solution: Extend 95% B Wash to 5-8 minutes Issue_Ghost->Fix_Ghost Yes (Iodo-THP is sticky)

Figure 1: Decision tree for Axitinib method development, highlighting the critical role of pH control and column selection.

Troubleshooting Guide (FAQ)

Q1: I see a broad, shapeless peak eluting at 25+ minutes or in the next injection. What is it?

A: This is almost certainly the Iodo-THP impurity .[1]

  • Mechanism: The THP group makes the molecule extremely hydrophobic. If your gradient stops at 60-70% Acetonitrile, the impurity never elutes.[1] It slowly migrates down the column and elutes randomly in subsequent injections (Ghost Peaks).

  • Fix: You must ramp your gradient to at least 90-95% Organic (B) and hold it there for at least 5 column volumes at the end of every run.[1]

Q2: Axitinib peak is tailing significantly (Tailing Factor > 1.5).

A: Tailing in Axitinib is usually caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.

  • Fix 1 (pH): Ensure pH is low (3.0) to fully protonate the base, or use a high-quality "end-capped" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

  • Fix 2 (Temperature): Increase column temperature to 40°C or 45°C. This improves mass transfer kinetics and sharpens the peak.

Q3: Why do you recommend Phenyl-Hexyl over C18?

A: While C18 separates based purely on hydrophobicity, Phenyl-Hexyl separates based on hydrophobicity plus aromatic electron density (


 interactions).[1] Since the Iodo-THP impurity has a different aromatic electron density (due to the Iodine and lack of the benzamide extension) compared to Axitinib, the Phenyl-Hexyl phase often provides a wider resolution window (

) between the two.[1]
Q4: The Iodo-THP peak is splitting.[1]

A: The THP (Tetrahydropyran) protection creates a chiral center at the point of attachment. If the synthesis was not stereoselective, the Iodo-THP intermediate exists as a pair of enantiomers (or diastereomers if other chiral centers exist, though the indazole core is achiral).

  • Observation: You may see two peaks for the Iodo-THP impurity in an achiral environment if the column has any slight chiral recognition or if diastereomers are formed.[1] Treat the sum of these peaks as the total impurity.

References

  • Pfizer Inc. (2012).[2] Inlyta (Axitinib) Prescribing Information. U.S. Food and Drug Administration.[3] Link

  • Gajula, R., et al. (2015). A Novel Validated Gradient HPLC Method For Analysing Axitinib And Their Process Related Impurities. International Journal of Pharmaceutical Research. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6450551, Axitinib. Link

  • Babu, S., et al. (2006). Process for the preparation of polymorphic forms of Axitinib. World Intellectual Property Organization (WO2006048745).[1] Link

Sources

Technical Support Center: Stability & Impurity Profiling of Axitinib Iodo-THP Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification of Degradation Products for (E)-6-iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS Reference: 886230-75-7 (Intermediate) / 886230-77-9 (Impurity Context) Support Level: Tier 3 (Advanced Analytical Chemistry)[1]

Executive Summary

This technical guide addresses the stability profile of the critical Axitinib intermediate, often referred to as "Axitinib Iodo-THP" . This molecule serves as the electrophilic coupling partner in the Heck reaction during Axitinib synthesis.

Its degradation profile is dominated by the lability of the Tetrahydropyranyl (THP) protecting group and the photosensitivity of the Carbon-Iodine (C-I) bond. Accurate identification of these degradation products (DPs) is essential for controlling the impurity profile of the final API, as residual intermediates can co-elute with the active pharmaceutical ingredient.

Module 1: Chromatographic Anomalies & Troubleshooting

Issue: Peak Splitting or Broadening in HPLC

User Observation: "I observe a split peak or a 'shoulder' for the main Axitinib Iodo-THP peak in my Reverse Phase (RP) method, even with a fresh standard."

Technical Diagnosis: The THP group introduces a chiral center at the C2 position of the pyran ring. Because the indazole core is achiral, the attachment of the THP group creates a racemic mixture of enantiomers (or diastereomers if other chiral centers exist, though here it is primarily enantiomeric in a chiral environment or simply dynamic conformers). In many high-resolution achiral RP-HPLC systems, these enantiomers may partially resolve, appearing as a split peak.[1]

Corrective Action:

  • Temperature Control: Increase column temperature to 40-45°C to speed up the interconversion or coalescence of conformers, potentially merging the peaks.

  • Mobile Phase pH: Ensure the pH is neutral (pH 6.5–7.5). Acidic mobile phases (e.g., 0.1% TFA) can cause on-column hydrolysis of the THP group, leading to a distorted peak shape and the appearance of a fronting impurity (Des-THP).

Issue: Appearance of "Ghost" Peaks During Sequence

User Observation: "New impurity peaks appear in the chromatogram after the sample sits in the autosampler for >4 hours."

Technical Diagnosis: The THP protecting group is acid-labile.[1][2] If your diluent contains acidic modifiers (Formic acid, TFA) or if the sample is dissolved in protic solvents (MeOH) with trace acidity, the THP group will hydrolyze to form the deprotected indazole.

Corrective Action:

  • Diluent Switch: Use Acetonitrile/Water (neutral) or add a trace of ammonium hydroxide to the diluent to maintain a basic microenvironment.

  • Thermostat: Maintain autosampler temperature at 4°C to kinetically inhibit hydrolysis.

Module 2: Degradation Pathways & Identification

The degradation of Axitinib Iodo-THP follows three primary mechanistic pathways: Acid Hydrolysis, Photolysis, and Oxidation.

Pathway A: Acid Hydrolysis (Loss of Protecting Group)
  • Mechanism: Protonation of the pyran oxygen facilitates nucleophilic attack by water, cleaving the N-C bond.

  • Product: (E)-6-iodo-3-[2-(pyridin-2-yl)ethenyl]-1H-indazole (Des-THP Intermediate).[1]

  • Mass Shift: Loss of 84.06 Da (C5H8O).

  • Identification: High intensity in ESI+; retention time will shift significantly earlier (more polar) than the parent.

Pathway B: Photolytic Degradation (De-iodination)[1]
  • Mechanism: Homolytic cleavage of the C-I bond under UV/Vis light, generating an aryl radical which abstracts a hydrogen from the solvent.

  • Product: (E)-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Des-Iodo Analog).[1][3]

  • Mass Shift: Loss of 125.9 Da (I -> H).[1]

  • Identification: Loss of the characteristic Iodine mass defect and isotopic pattern.

Pathway C: Geometric Isomerization
  • Mechanism: The vinyl linker between the indazole and pyridine allows for E (trans) to Z (cis) isomerization under light or thermal stress.

  • Product: (Z)-Axitinib Iodo-THP.[1]

  • Mass Shift: None (Isobaric).

  • Identification: Requires chromatographic resolution; typically elutes close to the parent peak.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for Axitinib Iodo-THP.

Axitinib_Iodo_THP_Degradation Parent Axitinib Iodo-THP (Parent) MW: ~431 Da DesTHP Des-THP Impurity (Hydrolysis Product) Loss of 84 Da Parent->DesTHP Acid Hydrolysis (pH < 5) DesIodo Des-Iodo Impurity (Photolytic Product) Loss of 126 Da Parent->DesIodo Photolysis (UV Light) Isomer Z-Isomer (Geometric Impurity) Isobaric Parent->Isomer Light/Heat (Isomerization)

Caption: Primary degradation pathways of Axitinib Iodo-THP intermediate under stress conditions.

Module 4: Experimental Protocols

Protocol 1: LC-MS/MS Identification Strategy

To definitively identify these products, use the following High-Resolution Mass Spectrometry (HRMS) workflow.

Instrument Setup:

  • System: Q-TOF or Orbitrap LC-MS.[1]

  • Ionization: ESI Positive Mode.

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 7.0).[1]

    • B: Acetonitrile.[1][4]

    • Note: Avoid TFA to prevent on-column degradation.

Fragmentation Logic (MS2):

  • Parent Ion: Look for [M+H]+ at approx m/z 432.[1]

  • Neutral Loss Scan: Trigger on neutral loss of 84 Da (Tetrahydropyran ring). This confirms the presence of the THP group.

  • Iodine Check: Check for the characteristic fragment at m/z 127 (I+) in the low mass range, or the loss of 127 Da from the parent.

Data Summary Table: Predicted Impurities

Compound NameMechanismMass Shift (Δ)Characteristic Fragment Ions (ESI+)
Axitinib Iodo-THP Parent0[M+H]+, [M+H-84]+ (Base peak)
Des-THP Indazole Acid Hydrolysis-84 Da[M+H]+ (Matches Parent fragment)
Des-Iodo THP Photolysis-126 Da[M+H]+, [M+H-84]+, No I+ (127) peak
N-Oxide Impurity Oxidation+16 Da[M+H]+, [M+H-16]+ (Deoxygenation)

Module 5: Frequently Asked Questions (FAQs)

Q1: Why does the Des-THP impurity increase during my standard preparation? A: The THP acetal linkage is extremely sensitive to acid.[1] If you are using a diluent with 0.1% Formic Acid or TFA, the degradation happens in the vial.

  • Fix: Use 100% Acetonitrile or a buffer at pH 7.0 for sample prep.[1]

Q2: Can I quantify the Z-isomer using the same method? A: Likely yes, but resolution may be poor on standard C18 columns.

  • Fix: Try a Phenyl-Hexyl column, which offers better selectivity for geometric isomers due to pi-pi interactions with the vinyl pyridine system.[1]

Q3: Is the "Axitinib Thio Benzamide Impurity" the same as "Axitinib Iodo THP"? A: No. The Thio Benzamide impurity (CAS 885126-35-2) is the product of the next step (coupling with mercapto-benzamide) where the THP group has not yet been removed.[1] Axitinib Iodo THP is the precursor to that step.

References

  • New Drug Approvals. (2015). The Manufacturing Process of Axitinib: Optimization of Heck Reaction and Impurity Control. Retrieved from [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (Tetrahydropyranyl Ethers Stability). Wiley-Interscience.[1][5]

  • Veeprho. Axitinib Thio Benzamide Impurity Structure and Characterization. Retrieved from [Link][1]

  • Mishra, S., et al. (2023).[1][6] LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Tyrosine Kinase Inhibitors. Indian Journal of Pharmaceutical Education and Research.[1][6] Retrieved from [Link][1]

Sources

Technical Support Center: Purification of Axitinib Iodo-THP Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of the critical Axitinib intermediate, (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, hereafter referred to as Axitinib Iodo-THP Intermediate . The purity of this intermediate is paramount for the successful, high-yield synthesis of the final active pharmaceutical ingredient (API), Axitinib.[1] Impurities introduced at this stage can lead to downstream reaction failures, the formation of difficult-to-remove related substances in the final API, and overall lower process efficiency.[2]

This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and data from peer-reviewed literature and patents.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of the Axitinib Iodo-THP Intermediate in a practical question-and-answer format.

Scenario 1: Low Purity After Initial Reaction Work-up

Q: My initial HPLC analysis after quenching the reaction and precipitating the product shows a purity of only 80-90%. What are the likely impurities, and how can I improve the initial purity before attempting recrystallization?

A: A lower-than-expected initial purity is a common issue and typically points to several classes of process-related impurities.[] The most probable culprits include:

  • Unreacted Starting Materials: Incomplete iodination or unreacted 6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole.

  • Reaction Byproducts: Side-products from incomplete reactions or secondary reactions.[2]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as N,N-Dimethylformamide (DMF), which can become trapped in the precipitate.[4]

  • Inorganic Salts: Salts generated during the reaction or work-up steps (e.g., from quenching with sodium bisulfite or neutralizing with a base).[5]

Causality-Driven Solution: The key is to leverage solubility differences between your desired product and the impurities. Before moving to a full recrystallization, an optimized washing or trituration protocol is highly effective.

Recommended Washing Protocol:

  • After filtering the crude precipitated solid, perform sequential washes of the filter cake.

  • Water Wash: Begin with a thorough wash with deionized water to remove inorganic salts and any water-soluble reagents.[2][4]

  • Methanol Wash: Follow with a wash using cold methanol. Methanol is effective at dissolving many polar organic impurities and residual DMF without significantly dissolving the desired intermediate.[4]

  • Assessment: After washing, dry a small sample and re-analyze by HPLC. This washing procedure should significantly enhance purity, often to >95%, making the subsequent recrystallization more effective.

Scenario 2: Difficulties with Recrystallization (Oiling Out or Poor Recovery)

Q: I'm attempting to recrystallize the Axitinib Iodo-THP Intermediate, but it either "oils out" into a viscous liquid upon cooling or my final yield is extremely low. What's going wrong?

A: This is a classic recrystallization problem that stems from improper solvent selection or cooling technique.[6] The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but have very low solubility for it at room temperature or below.[7]

  • "Oiling Out" Explained: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic mixture). Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. Oiled-out products are notorious for trapping impurities.

  • Low Recovery Explained: This indicates that the chosen solvent has a significant solubility for your product even at low temperatures, meaning a substantial amount of your product remains in the mother liquor after filtration.

Expert Recommendations:

  • Solvent System Optimization: A single solvent may not be ideal. A binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) often provides the best results. Based on patent literature, the following systems are effective starting points:

    • Ethyl Acetate: Has been shown to be an effective recrystallization solvent.[4]

    • Acetone/Water: Dissolve the intermediate in a minimum amount of hot acetone and slowly add water (the anti-solvent) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[8]

    • Dichloromethane/Methanol: Dissolve in dichloromethane and add methanol as the anti-solvent.[5]

  • Preventing Oiling Out:

    • Slow Cooling: Do not immediately place the hot, dissolved solution into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to orient themselves into a crystal lattice.[6]

    • Seeding: If cooling does not initiate crystallization, add a single, tiny crystal of a previously purified batch to the solution to act as a nucleation point.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. The microscopic imperfections in the glass can provide a surface for crystal nucleation.

Solvent System Application Rationale & Notes
Ethyl Acetate Single-solvent recrystallizationGood differential solubility profile. Ensure slow cooling.[4]
Methanol Washing / Anti-solventEffective for removing polar impurities.[4]
Acetone / Water Binary-solvent recrystallizationProvides fine control over solubility. Add water slowly to the hot acetone solution.[8]
DCM / Methanol Binary-solvent recrystallizationGood for compounds soluble in chlorinated solvents.[5]

Scenario 3: Product Appears as a Tarry or Sticky Solid

Q: My isolated product isn't the light-yellow solid described in the literature; it's a sticky, amorphous tar. How do I solidify it and proceed with purification?

A: A tarry or oily product is almost always due to trapped high-boiling solvents (like DMF or NMP from the reaction) or the presence of impurities that act as a crystallization inhibitor.[][4] The goal is to remove these contaminants and induce crystallization.

Troubleshooting Protocol: Trituration

  • Place the tarry material in a flask.

  • Add a small volume of a solvent in which your desired product is known to be insoluble (a non-solvent). Good starting choices are n-hexane or diethyl ether.

  • Use a spatula or glass rod to vigorously stir and break up the tarry material in the non-solvent.

  • The non-solvent will wash away the trapped high-boiling solvent and other soluble impurities. The desired product, being insoluble, should gradually solidify into a powder.

  • Filter the resulting solid, wash with fresh non-solvent, and dry under vacuum. The resulting solid should now be suitable for recrystallization as described in Scenario 2.

Purification & Troubleshooting Workflow

The following diagram outlines a systematic approach to purifying the crude Axitinib Iodo-THP Intermediate.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Main Purification cluster_2 Final Analysis Crude Crude Product (Post-Workup) Wash Solvent Wash / Trituration (Water, Methanol, Hexane) Crude->Wash HPLC1 HPLC Purity Check 1 Wash->HPLC1 Recryst Recrystallization (e.g., Ethyl Acetate or Acetone/Water) Wash->Recryst If solidifies HPLC1->Recryst Purity >90% & Crystalline Column Column Chromatography (Silica Gel, Hex/EtOAc) HPLC1->Column Persistent Impurities HPLC2 Final Purity & Characterization (HPLC >99%, NMR, MP) Recryst->HPLC2 Column->HPLC2 Store Store Product (2-8°C, Dry, Dark) HPLC2->Store

Caption: General purification and decision-making workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure Axitinib Iodo-THP Intermediate? The purified intermediate should be a light-yellow solid.[9] The melting point is reported in the range of 135-143°C, which can vary slightly based on the specific synthetic route and residual impurities.[2][4]

Q2: What is the best way to monitor the purification process? High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for assessing purity.[1][4] It allows for the quantification of the main product relative to impurities. For structural confirmation after purification, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[4][10]

Q3: How should I properly store the purified Axitinib Iodo-THP Intermediate? The compound should be stored in a well-sealed container in a refrigerator at 2-8°C, protected from light and moisture.[11] Indazole derivatives and compounds with vinyl groups can be susceptible to degradation over time, especially when exposed to light, air (oxidation), or moisture.[]

Q4: My HPLC purity is >99%, but my subsequent reaction (e.g., Heck coupling) is still performing poorly. What could be the issue? This is a challenging situation that suggests the presence of "invisible" impurities that are not detected by standard UV-HPLC or are active at very low levels. Consider these possibilities:

  • Residual Metal Catalysts: If any steps prior to the iodination used catalysts (e.g., Palladium, Copper), even trace amounts can poison the catalyst in the subsequent Heck reaction.[1] Consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Inorganic Contaminants: Non-UV active inorganic salts might still be present and could interfere with the reaction chemistry.

  • Compound Instability: Ensure the purified material has not degraded during storage. It is good practice to use freshly purified material for subsequent sensitive reactions.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Binary Solvent System (Acetone/Water)

  • Dissolution: Place the crude (but washed) Axitinib Iodo-THP Intermediate (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of acetone at room temperature to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add acetone in small portions until the solid is completely dissolved at a near-boiling temperature. Note: Avoid adding a large excess of solvent to ensure good recovery.

  • Anti-Solvent Addition: While maintaining the high temperature and stirring, add deionized water dropwise using a pasture pipette until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few more drops of hot acetone until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a countertop. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold 1:1 mixture of acetone/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[4]

Troubleshooting Logic Diagram

Troubleshooting Start Problem with Purification Q1 What is the issue? Start->Q1 LowPurity Low Purity by HPLC (<95%) Q1->LowPurity Purity OilingOut Product 'Oils Out' during Recrystallization Q1->OilingOut Physical Form LowYield Low Recovery from Recrystallization Q1->LowYield Yield TarrySolid Product is a Sticky Tar Q1->TarrySolid Physical Form Sol_LowPurity Perform optimized washes: 1. Water 2. Cold Methanol LowPurity->Sol_LowPurity Sol_OilingOut 1. Ensure slow cooling. 2. Use a different solvent system. 3. Try seeding or scratching. OilingOut->Sol_OilingOut Sol_LowYield Solvent is too good. Choose a solvent where product is less soluble at low temp. LowYield->Sol_LowYield Sol_TarrySolid Triturate with a non-solvent (e.g., n-Hexane) to remove residual solvents and induce solidification. TarrySolid->Sol_TarrySolid

Caption: Decision tree for common purification issues.

References

  • CN103570696A. (2014). Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib. Google Patents.
  • WO2020212253A1. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents. Google Patents.
  • Pharmaffiliates. (n.d.). Axitinib-Impurities. Retrieved from [Link]

  • WO2006048745A1. (2006). Methods for preparing indazole compounds. Google Patents.
  • Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 703. MDPI. Retrieved from [Link]

  • CN103570696B. (2016). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents.
  • WO2016108106A1. (2016). An improved process for preparation of axitinib. Google Patents.
  • CN103387565B. (2015). The preparation method of Axitinib. Google Patents.
  • Patsnap Eureka. (n.d.). A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib. Retrieved from [Link]

  • Wang, J., et al. (2022). Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation. Crystals, 12(10), 1435. PMC. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

Sources

Validation & Comparative

Comparative IR Spectral Analysis: Axitinib vs. Critical Impurity (Axitinib Iodo Tetrahydropyran)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectral characteristics of Axitinib Iodo Tetrahydropyran , a critical synthetic intermediate and potential process-related impurity in the manufacturing of Axitinib.

Content Type: Publish Comparison Guide Subject: Spectroscopic Characterization & Impurity Profiling Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts[1]

Executive Summary & Compound Identification[1][2]

In the development of Axitinib (a VEGFR inhibitor), the control of impurities is paramount for regulatory compliance (ICH Q3A/Q3B).[1] Axitinib Iodo Tetrahydropyran (Catalog ID: TRC-I719460) represents a significant late-stage intermediate.[1] It is the N-protected, iodinated precursor that undergoes palladium-catalyzed cross-coupling to form the final drug skeleton.[1]

Distinguishing this intermediate from the final API (Active Pharmaceutical Ingredient) is critical during Process Analytical Technology (PAT) monitoring and release testing. This guide delineates the specific Infrared (IR) spectral fingerprints that allow for rapid identification.

Chemical Identity
FeatureAxitinib (API) Axitinib Iodo Tetrahydropyran (Intermediate)
CAS Registry 319460-85-0886230-77-9 (Analog/Precursor)
IUPAC Name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide(E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Molecular Formula C22H18N4OSC19H18IN3O
Key Functional Groups Indazole N-H, Amide C=O, ThioetherTetrahydropyran (THP) Ether , Aryl Iodide , No Amide

Synthesis Pathway & Origin

To understand the spectral differences, one must visualize the structural evolution.[1] The "Iodo Tetrahydropyran" compound is formed after the installation of the vinyl-pyridine side chain but before the thiol coupling and deprotection.[1]

AxitinibSynthesis cluster_legend Spectral Evolution Start 6-Iodo-1H-indazole Step1 N-THP Protection Start->Step1 Inter1 N-THP-6-Iodo-indazole Step1->Inter1 Step2 Heck Reaction (+ 2-Vinylpyridine) Inter1->Step2 Target Axitinib Iodo Tetrahydropyran (Critical Intermediate) Step2->Target Step3 Pd-Catalyzed Coupling (+ Thiol Benzamide) Target->Step3 ProtectedAPI Protected Axitinib Step3->ProtectedAPI Step4 Acid Deprotection (- THP) ProtectedAPI->Step4 Final Axitinib (API) Step4->Final

Figure 1: Synthetic pathway highlighting the origin of Axitinib Iodo Tetrahydropyran.[1] The presence of the THP group and Iodine atom are the primary differentiators from the final API.[1]

Detailed IR Spectral Characteristics

The IR spectrum of Axitinib Iodo Tetrahydropyran is dominated by the Tetrahydropyran (THP) protecting group and the absence of the amide functionality found in Axitinib.[1]

A. The "Fingerprint" of the Impurity (Axitinib Iodo Tetrahydropyran)[1]
  • Aliphatic C-H Stretch (2850–2950 cm⁻¹):

    • Observation: Distinct, moderately strong bands.[1]

    • Cause: The tetrahydropyran ring adds significant saturated C-H character (methylene groups) which is less pronounced in the highly aromatic final Axitinib molecule.[1]

  • Ether C-O-C Stretch (1030–1150 cm⁻¹):

    • Observation: Strong, broad band.[1]

    • Cause: The cyclic ether linkage of the THP group.[1] This is a diagnostic peak absent in pure Axitinib.[1]

  • Aryl Iodide (C-I) Stretch (~500–600 cm⁻¹):

    • Observation: Weak to medium band in the far fingerprint region.[1]

    • Cause: The heavy Iodine atom attached to the C6 position of the indazole.[1] While often obscured, comparative analysis with non-iodinated analogs confirms this assignment.[1]

  • Absence of N-H Stretch:

    • Observation: No significant peak in the 3200–3400 cm⁻¹ region.[1]

    • Cause: The N1 position is protected by THP, and there is no amide side chain yet.[1]

B. The "Fingerprint" of Axitinib (API)
  • N-H Stretch (3200–3400 cm⁻¹):

    • Observation: Distinct bands.

    • Cause: Indazole N-H (after deprotection) and the Amide N-H from the benzamide side chain.[1]

  • Amide Carbonyl (C=O) Stretch (~1640–1660 cm⁻¹):

    • Observation: Strong, sharp peak.

    • Cause: The amide linkage in the N-methylbenzamide moiety.[1] This is the most prominent differentiator.

Comparative Data Summary

The following table summarizes the key spectral shifts required for QC identification.

Spectral Region (cm⁻¹)Axitinib (API) Axitinib Iodo Tetrahydropyran Interpretation
3200 – 3400 Present (Medium/Broad)Absent Presence of N-H in API (Indazole/Amide) vs. Protected N in Impurity.
2850 – 2950 Weak (Aromatic overtones)Medium/Strong Increased aliphatic C-H content from the THP ring in the impurity.
1640 – 1670 Strong (Amide C=O) AbsentThe impurity lacks the benzamide side chain.[1]
1000 – 1150 Weak/ModerateStrong (Ether C-O) Diagnostic C-O-C stretch of the THP protecting group.[1]
960 – 970 Present (Strong)Present (Strong)Trans-alkene (=C-H bend) common to both (E)-isomers.
500 – 600 AbsentPresent (Weak) C-I stretch indicating unreacted iodinated precursor.[1]

Experimental Protocol: Reliable Characterization

To ensure reproducibility (Trustworthiness), the following protocol is recommended for analyzing these specific compounds. Due to the presence of Iodine (heavy atom) and potential polymorphism, solid-state preparation is critical.[1]

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is preferred over KBr pellets for this application to avoid moisture interference in the OH/NH region and to handle small sample quantities of expensive standards.[1]

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Workflow:

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Note: Axitinib Iodo Tetrahydropyran may be light-sensitive (iodide).[1] Minimize exposure to ambient light.[1]

    • Place approximately 2–5 mg of the sample onto the center of the diamond crystal.[1]

  • Compression: Apply uniform pressure using the anvil (target ~100 N force) to ensure intimate contact.

    • Tip: Monitor the live preview.[1] Ensure the strongest peak (likely C-O or Aromatic C=C) reaches 0.5–0.8 Absorbance units.[1]

  • Acquisition:

    • Scan Range: 4000 – 450 cm⁻¹ (Extended range needed for C-I detection).

    • Scans: 64 (to improve Signal-to-Noise ratio for weak C-I bands).

    • Resolution: 2 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR correction (if comparing to transmission library data).

    • Baseline correct (Rubberband method preferred).

  • Validation Criteria:

    • For Impurity Confirmation: Look for the 1080 cm⁻¹ (approx) doublet characteristic of THP and the absence of the 1650 cm⁻¹ amide peak.[1]

References

  • U.S. Food and Drug Administration (FDA). NDA 202324: Axitinib (Inlyta) Chemistry Review. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide: Safe Disposal of Axitinib Iodo Tetrahydropyran

[1]

Executive Summary & Immediate Action

Axitinib Iodo Tetrahydropyran (also known as the N-THP protected 6-iodoindazole intermediate) is a critical process impurity/intermediate in the synthesis of Axitinib (Inlyta®).[1]

Do not treat this as standard organic waste.

Because this compound contains the pharmacophore of a potent Tyrosine Kinase Inhibitor (TKI) and a halogen (Iodine), it presents a dual hazard: High Potency (Cytotoxicity) and Halogenated Emission Risks . It requires segregation into Cytotoxic/Genotoxic waste streams destined for high-temperature incineration.[1]

Immediate Classification:

  • Waste Category: Cytotoxic / Cytostatic & Halogenated Organic.[1]

  • Disposal Method: High-Temperature Incineration (>1100°C).[1][2]

  • Prohibited: Do not drain dispose. Do not mix with non-halogenated solvents.[1] Do not autoclave (volatilization risk).[1][3]

Chemical Profile & Hazard Logic

To dispose of this compound safely, you must understand why the protocols exist. This section details the chemical causality behind the safety requirements.

Substance Identification
ParameterDetail
Chemical Name (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Common Name Axitinib Iodo THP Impurity / Intermediate
CAS Number 886230-77-9
Molecular Formula C₁₉H₁₈IN₃O
Key Moieties Indazole Core (Bioactivity), Iodine (Halogenated waste), THP Group (Protecting group)
The "Why" Behind the Protocol
  • Potency (The Axitinib Scaffold): Even as an intermediate, this molecule shares the structural backbone of Axitinib, a VEGFR inhibitor. It must be treated as a Suspected Reproductive Toxin and Carcinogen.[1] Standard lab trash disposal exposes custodial staff to aerosolized particulates.[1]

  • Halogenation (The Iodine Atom): The presence of Iodine requires this waste to be flagged as "Halogenated."[1] If incinerated at standard lower temperatures (<850°C), halogenated organics can contribute to acid gas emissions (HI/I₂) or incomplete combustion byproducts.[1] It requires High-Temperature Incineration (often rotary kiln) to ensure complete mineralization.[1]

  • The Tetrahydropyran (THP) Group: Unlike the solvent Tetrahydropyran, the THP moiety here is chemically bonded to the nitrogen.[1] It does not present a significant peroxide formation risk in this solid form, but it adds organic mass that necessitates oxidation during disposal.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before the waste leaves the fume hood, it must be stabilized to prevent exposure during transport.

  • Solid Waste (Powder/Crystals):

    • Do not dump loose powder into a bin.[1]

    • Wetting: If the powder is statically charged, lightly mist with water or mineral oil to suppress dust generation before transferring.

    • Primary Containment: Place the substance in a sealable polyethylene bag (min 4 mil thickness) or a screw-top jar.

  • Liquid Waste (Mother Liquors/HPLC Effluent):

    • Segregation: Ensure the liquid is collected in a "Halogenated Solvent" carboy.

    • Compatibility Check: Verify no strong oxidizers (e.g., Nitric Acid) are in the waste stream, as they can react violently with the organic THP/Indazole framework.

Phase 2: Packaging & Labeling

This is the most common point of failure.[1] Ambiguous labeling leads to regulatory fines.[1]

  • Double-Bagging: Place the primary container into a second, distinctively colored bag (typically yellow or purple, depending on facility "Chemo/Cytotoxic" color coding).

  • Rigid Containment: Place the double-bagged waste into a Rigid, Puncture-Proof Container (RCRA Empty standard).

  • Mandatory Labeling:

    • Text: "CAUTION: HIGH POTENCY PHARMACEUTICAL INTERMEDIATE - CONTAINS IODINE."[1]

    • Hazard Pictograms: GHS08 (Health Hazard), GHS07 (Exclamation Mark).[1]

    • RCRA Codes: If your facility classifies this as characteristic waste, apply D000 (Not Listed) or specific state codes for cytotoxic waste.[1] Note: While not a U-listed waste (like Mitomycin), best practice treats it as such.

Phase 3: Final Disposal (Facility Level)
  • Storage: Store in a designated "Cytotoxic Waste" accumulation area. Access should be restricted to trained personnel.[1][4]

  • Destruction: Contract a licensed hazardous waste hauler.

    • Requirement: The manifest must specify "Incineration Only." [1]

    • Temperature: Ensure the facility uses a dual-chamber incinerator operating >1000°C to handle the halogen content safely.

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of Axitinib Iodo THP, distinguishing between solid and liquid states to ensure regulatory compliance.

Axitinib_Disposal_ProtocolStartWaste Generation:Axitinib Iodo THP (CAS 886230-77-9)State_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid / Powder ResidueState_Check->Solid_PathSolids/WipesLiquid_PathLiquid / Mother LiquorState_Check->Liquid_PathSolutionsDust_ControlDust Suppression:Mist with inert oil/water if staticSolid_Path->Dust_ControlPrimary_BagPrimary Containment:Sealable Poly Bag (4 mil)Dust_Control->Primary_BagSecondary_BagSecondary Containment:'Cytotoxic' Color-Coded BagPrimary_Bag->Secondary_BagRigid_ContainerFinal Containment:Rigid, Puncture-Proof DrumSecondary_Bag->Rigid_ContainerSolvent_CheckVerify Solvent Compatibility(No Strong Oxidizers)Liquid_Path->Solvent_CheckCarboyCollection:Halogenated Waste CarboySolvent_Check->CarboyCarboy->Rigid_ContainerLabelingLabeling:'High Potency - Halogenated''Incineration Only'Rigid_Container->LabelingDisposalDestruction:High-Temp Incineration (>1100°C)Labeling->Disposal

Figure 1: Decision tree for the segregation and packaging of Axitinib Iodo THP waste, ensuring separation from general trash and proper halogenated treatment.

Emergency Spill Procedures

In the event of a spill outside of a containment device (fume hood/glovebox):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a Tyvek lab coat , and respiratory protection (N95 minimum, P100/N100 preferred for powders).

  • Containment:

    • Powder: Cover with a damp absorbent pad to prevent dust aerosolization.[1] Do not sweep dry.[1]

    • Liquid: Use a specific "Chemo-Spill" absorbent pillow or vermiculite.[1]

  • Decontamination:

    • Clean the surface with a detergent solution (surfactant) followed by water.[1]

    • Note: While bleach is common for biologicals, simple surfactant cleaning is preferred here to avoid potential reaction with the Iodine moiety, though the risk is low.

  • Disposal of Cleanup Materials: All wipes, pads, and PPE used in cleanup must be disposed of via the Solid Waste protocol (Section 3, Phase 2).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][5] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs.[1][5] United States Department of Labor.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] Federal Register.[1] [Link]

  • Allmpus Laboratories. (2023).[1] Axitinib Iodo THP Impurity Data Sheet (CAS 886230-77-9).[1][6] (Used for chemical identification and physical state verification).[1] [Link]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。